Acridine-9-acetic acid
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Overview
Description
Acridine-9-acetic acid is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives have been extensively studied due to their wide range of biological activities and applications in various fields such as pharmacology, material sciences, and photophysics .
Preparation Methods
The synthesis of acridine-9-acetic acid typically involves the Ullmann condensation reaction of 2-bromobenzoic acid with different anilines, followed by cyclization using polyphosphoric acid (PPA) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Acridine-9-acetic acid undergoes various chemical reactions, including:
Oxidation: Acridine can be oxidized by dichromate in acetic acid to form acridone.
Reduction: The reduction of acridine derivatives can lead to the formation of dihydroacridine compounds.
Substitution: Nucleophilic substitution reactions are common, especially at the 9-position of the acridine ring due to its lower electron density.
Condensation: Condensation reactions with chloroform and alkyl chloride can yield different acridine derivatives.
Common reagents used in these reactions include dichromate, acetic acid, chloroform, and alkyl chloride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Acridine-9-acetic acid and its derivatives have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Industry: Used in the production of dyes, pigments, and fluorescent materials.
Mechanism of Action
The primary mechanism of action of acridine-9-acetic acid involves DNA intercalation, where the compound inserts itself between DNA base pairs. This intercalation disrupts DNA replication and transcription, leading to cell death. Acridine derivatives can also inhibit enzymes such as topoisomerase and telomerase, further contributing to their anticancer properties .
Comparison with Similar Compounds
Acridine-9-acetic acid can be compared with other acridine derivatives such as:
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its anticancer activity.
Triazoloacridone (C-1305): Exhibits strong anticancer properties.
Amsacrine (m-AMSA): Used clinically as an anticancer agent.
These compounds share similar mechanisms of action but differ in their specific molecular structures and biological activities, highlighting the uniqueness of this compound in its specific applications and properties.
Properties
Molecular Formula |
C15H11NO2 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-acridin-9-ylacetic acid |
InChI |
InChI=1S/C15H11NO2/c17-15(18)9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8H,9H2,(H,17,18) |
InChI Key |
QTKFSQNJSBQUPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CC(=O)O |
Origin of Product |
United States |
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